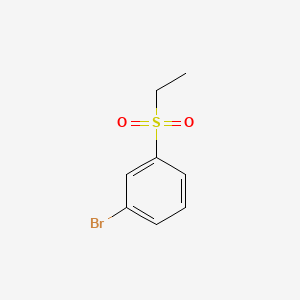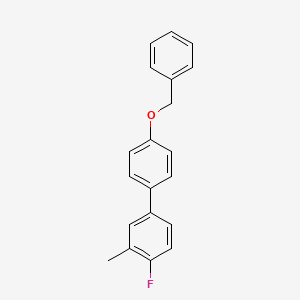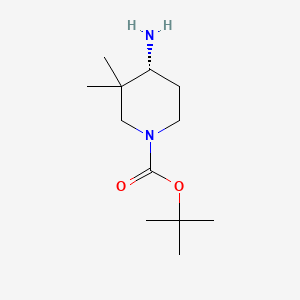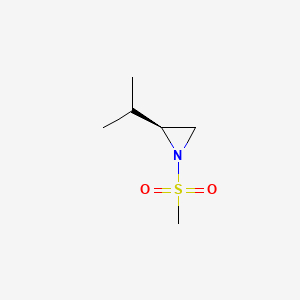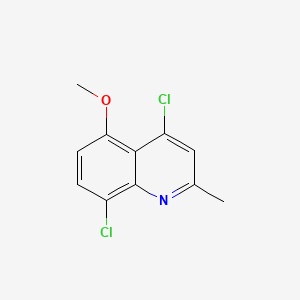
4,8-Dichloro-5-methoxy-2-methylquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,8-Dichloro-5-methoxy-2-methylquinoline is a chemical compound with the molecular formula C11H9Cl2NO. It has a molecular weight of 242.1 . The compound is typically 95% pure .
Molecular Structure Analysis
The InChI code for 4,8-Dichloro-5-methoxy-2-methylquinoline is 1S/C11H9Cl2NO/c1-6-5-8(13)10-9(15-2)4-3-7(12)11(10)14-6/h3-5H,1-2H3 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
The physical and chemical properties of 4,8-Dichloro-5-methoxy-2-methylquinoline include a molecular weight of 242.1 g/mol . The compound has an InChI key of ADYQOPXQIXGZBF-UHFFFAOYSA-N .Applications De Recherche Scientifique
Antimalarial Agents and Metabolism
Some of the most effective antimalarial agents are derivatives of 8-aminoquinoline. Studies have investigated the metabolism of these compounds, including 4,8-Dichloro-5-methoxy-2-methylquinoline, revealing their potential toxic effects on erythrocytes in certain individuals. The metabolism involves the excretion of metabolites that may form methemoglobin-forming compounds. Such insights are crucial for understanding the balance between therapeutic efficacy and potential toxicity (Strother et al., 1981).
Medicinal Chemistry and Biological Activities
8-Hydroxyquinoline derivatives, closely related to 4,8-Dichloro-5-methoxy-2-methylquinoline, have shown significant biological activities. These derivatives have been explored for their anti-cancer, anti-HIV, and neuroprotective properties, among others. Their metal chelation properties contribute to their potential as therapeutic agents for a variety of diseases (Gupta et al., 2021).
Repurposing Chloroquine Derivatives
Research on chloroquine and its derivatives, including compounds structurally related to 4,8-Dichloro-5-methoxy-2-methylquinoline, has expanded beyond antimalarial applications. These compounds have been explored for their potential in treating various infectious and noninfectious diseases, leveraging their biochemical properties for new therapeutic approaches (Njaria et al., 2015).
Antioxidant Applications
The antioxidant properties of ethoxyquin and its analogues, which share structural similarities with 4,8-Dichloro-5-methoxy-2-methylquinoline, have been extensively studied. These compounds have been used to protect polyunsaturated fatty acids in fish meal from oxidation, demonstrating their utility in food preservation and possibly offering insights into the antioxidant potential of 4,8-Dichloro-5-methoxy-2-methylquinoline derivatives (de Koning, 2002).
Autoimmune Disorders and Anti-inflammatory Effects
The immunosuppressive activity of chloroquine and hydroxychloroquine, compounds related to 4,8-Dichloro-5-methoxy-2-methylquinoline, underscores their utility in treating autoimmune disorders. Their ability to reduce T-cell and B-cell hyperactivity, as well as pro-inflammatory cytokine gene expression, highlights the potential anti-inflammatory and disease-modifying applications of related quinoline derivatives (Taherian et al., 2013).
Propriétés
IUPAC Name |
4,8-dichloro-5-methoxy-2-methylquinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl2NO/c1-6-5-8(13)10-9(15-2)4-3-7(12)11(10)14-6/h3-5H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADYQOPXQIXGZBF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC(=C2C(=C1)Cl)OC)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00670984 |
Source


|
| Record name | 4,8-Dichloro-5-methoxy-2-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00670984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,8-Dichloro-5-methoxy-2-methylquinoline | |
CAS RN |
1206-61-7 |
Source


|
| Record name | 4,8-Dichloro-5-methoxy-2-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00670984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-chloro-1-methyl-3-(2,2,2-trifluoroethyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B597694.png)
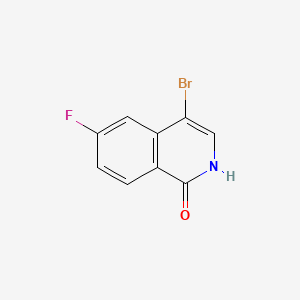
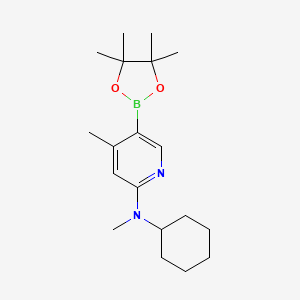
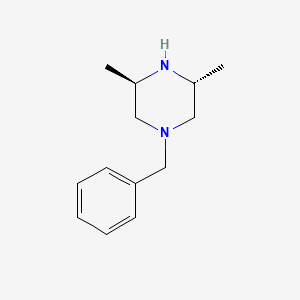

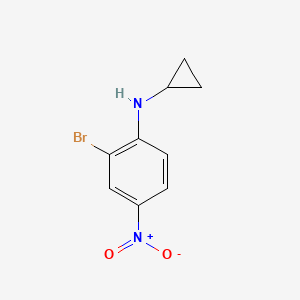
![1-Bromo-8-chloroimidazo[1,5-a]pyrazine](/img/structure/B597703.png)
